Product packaging for Samarium(III) acetylacetonate hydrate(Cat. No.:CAS No. 86322-73-8)

Samarium(III) acetylacetonate hydrate

Cat. No.: B6596346
CAS No.: 86322-73-8
M. Wt: 465.7 g/mol
InChI Key: CDHHPUQJWXMQHC-KJVLTGTBSA-K
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Description

Contextualization within Organometallic Chemistry and Lanthanide Coordination Compounds

Samarium(III) acetylacetonate (B107027) hydrate (B1144303) belongs to the class of metal β-diketonates, which are coordination complexes formed between a metal ion and a β-diketonate ligand. wikipedia.org Specifically, it is a lanthanide coordination compound, a field that focuses on complexes containing a rare-earth element like samarium. nih.govwikipedia.org The study of such compounds is a significant subset of inorganic and organometallic chemistry. Organometallic chemistry is the study of compounds containing at least one bond between a carbon atom and a metal. wikipedia.org While the primary bonding in metal acetylacetonates (B15086760) is between the metal and oxygen atoms, they are frequently discussed within the broader context of organometallic chemistry due to their organic ligands and their solubility and reactivity in organic systems. wikipedia.orgamericanelements.com

The oxophilic nature of lanthanide ions leads to strong bonding with oxygen-donating ligands like acetylacetonate. nih.gov These complexes are distinct from many simple metal halides due to their solubility in organic solvents, a property conferred by the organic ligand. wikipedia.org The coordination chemistry of lanthanides is characterized by high and variable coordination numbers, with the dihydrate of samarium(III) acetylacetonate featuring an 8-coordinate samarium center. wikipedia.org

Historical Development and Evolution of Research Trajectories

The study of metal acetylacetonates has a rich history, as they were among the first compounds to be identified as what are now known as coordination compounds. researchgate.net Their notable volatility led to significant investigation during World War II for potential applications in isotope separation. researchgate.net The history of the metal itself began in 1879 when French chemist Paul-Émile Lecoq de Boisbaudran discovered samarium by analyzing the mineral samarskite. rsc.org

Research into lanthanide complexes with acetylacetonate ions has been documented for many decades, with foundational studies on their complex formation appearing as early as the 1960s. acs.org Early research focused on understanding the fundamental coordination behavior and stability of these complexes. iaea.org Over time, research trajectories have evolved from fundamental characterization to exploring their functional applications. Modern research now heavily investigates their use as catalysts in organic synthesis, precursors for advanced materials, and as active components in luminescent devices. americanelements.comrsc.orgresearchgate.net For instance, a 2021 study explored the use of samarium(III) acetylacetonate as a catalyst to enhance the compatibility of polymer blends. researchgate.net

Significance of the Acetylacetonate Ligand in Samarium(III) Complexation

The acetylacetonate (acac) ligand, derived from acetylacetone (B45752), is crucial to the properties and utility of the complex. It acts as a bidentate ligand, where both oxygen atoms bind to the samarium(III) ion to form a stable six-membered chelate ring. wikipedia.org This chelate effect results in a thermodynamically stable complex.

The significance of the acetylacetonate ligand extends to several key areas:

Solubility: The organic nature of the ligands renders the complex soluble in nonpolar organic solvents, which is advantageous for its use in various chemical reactions and as a precursor for techniques like chemical vapor deposition (CVD). wikipedia.orgamericanelements.com

Stability: The acac group can tether hard metal ions like lanthanides very effectively, preventing the metal from leaching in applications such as heterogeneous catalysis. rsc.org

Luminescence: In lanthanide complexes, organic ligands like acetylacetonate can function as "antennas." rsc.org They absorb energy and efficiently transfer it to the central lanthanide ion, which then emits light through its characteristic f-f electronic transitions. This "antenna effect" is a cornerstone of the application of lanthanide complexes in luminescent materials. nih.govrsc.org

Volatility: The neutral charge and the encasing of the metal ion by the organic ligands contribute to the compound's volatility, a property exploited in materials deposition techniques. researchgate.net

Overview of Key Research Domains and Methodological Approaches

Research on Samarium(III) acetylacetonate hydrate is concentrated in several key domains, driven by the unique properties of the complex.

Key Research Domains:

Catalysis: The compound is used as a catalyst and catalyst precursor in organic synthesis and polymerization. wikipedia.orgsamaterials.com A notable application is in promoting interchange reactions to compatibilize polymer blends, such as those of polylactic acid (PLA) and poly(ethylene-co-vinyl acetate) (EVA). researchgate.net It also serves as a precursor for preparing samarium-cobalt (B12055056) (SmCo₅) magnetic materials. wikipedia.org

Materials Science: It is a precursor for fabricating thin films and nanostructures via chemical vapor deposition (CVD) and laser evaporation. americanelements.com These materials have applications in optical, magnetic, and electronic devices. samaterials.com

Luminescence: As with many lanthanide β-diketonate complexes, samarium(III) acetylacetonate is investigated for its potential in luminescent applications, where the acetylacetonate ligand helps to sensitize the samarium(III) ion's emission. nih.govrsc.org

Methodological Approaches:

Synthesis: The typical synthesis involves reacting a samarium salt with acetylacetone, often in the presence of a base to facilitate the deprotonation of the ligand and drive the reaction towards complex formation. wikipedia.org

Structural Characterization: X-ray crystallography has been the definitive method for determining the solid-state structure, confirming the 8-coordinate geometry of the dihydrate form, Sm(acac)₃(H₂O)₂. wikipedia.org

Complexation Studies: The formation and distribution of complex species in solution have been studied using techniques like solvent extraction, which can determine equilibrium constants for the various complexes formed. iaea.org

Application-Specific Analysis: In catalysis research, the effectiveness of the compound is evaluated by analyzing the thermomechanical, chemical, and viscoelastic properties of the resulting materials. researchgate.net For luminescent applications, spectroscopic methods such as excitation-emission spectroscopy are employed. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionReferences
Chemical Formula Sm(C₅H₇O₂)₃·xH₂O sigmaaldrich.com
Anhydrous Formula C₁₅H₂₁O₆Sm wikipedia.org
Molecular Weight (Anhydrous) 447.69 g/mol cymitquimica.comstrem.comwikipedia.org
Appearance White to off-white powder cymitquimica.comstrem.com
CAS Number (Anhydrous) 14589-42-5 wikipedia.org
CAS Number (Hydrate) 86322-73-8 sigmaaldrich.com
Structure The dihydrate, Sm(C₅H₇O₂)₃(H₂O)₂, is an 8-coordinated complex. wikipedia.org
Coordination Geometry The acetylacetonate ligand acts as a bidentate chelate. wikipedia.org

Table 2: Summary of Key Research Applications

Research DomainSpecific ApplicationReferences
Catalysis Polymer blend compatibilization (e.g., PLA/EVA) researchgate.net
Precursor for SmCo₅ magnetic material synthesis wikipedia.org
General organic synthesis and polymerization americanelements.comsamaterials.com
Materials Science Precursor for thin film deposition (CVD) americanelements.com
Preparation of optical and electronic materials samaterials.com
Luminescence Component in light-emitting materials (utilizing the antenna effect) nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23O7Sm B6596346 Samarium(III) acetylacetonate hydrate CAS No. 86322-73-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;samarium(3+);hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.H2O.Sm/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2;/q;;;;+3/p-3/b3*4-3-;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHHPUQJWXMQHC-KJVLTGTBSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Sm+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.[Sm+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23O7Sm
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86322-73-8
Record name 86322-73-8
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Synthetic Methodologies and Precursor Chemistry

Conventional and Non-Conventional Synthesis Routes

The preparation of samarium(III) acetylacetonate (B107027) hydrate (B1144303) can be achieved through several chemical routes, ranging from traditional solution-based methods to more advanced processing techniques designed to afford greater control over the final product's properties.

Solution-Based Synthesis Approaches

The most common and conventional method for synthesizing samarium(III) acetylacetonate hydrate is through a precipitation reaction in a solution. This approach typically involves the reaction between a soluble samarium(III) salt, such as samarium(III) nitrate (B79036) or samarium(III) chloride, and acetylacetone (B45752) (Hacac) in a suitable solvent. scienceinfo.commagritek.com The reaction is generally carried out in the presence of a base, like ammonia (B1221849) or sodium hydroxide, which facilitates the deprotonation of acetylacetone to form the acetylacetonate anion (acac⁻). magritek.com This anion then coordinates with the Sm³⁺ ions.

The hydrated complex precipitates from the solution and can be isolated by filtration. The general reaction can be represented as: Sm³⁺ + 3 C₅H₈O₂ + 3 OH⁻ → Sm(C₅H₇O₂)₃·nH₂O

The number of water molecules (n) in the hydrate can vary, but the dihydrate, Sm(C₅H₇O₂)₃(H₂O)₂, is a well-characterized and commonly isolated form. wikipedia.org The choice of solvent and reaction conditions, such as temperature and pH, can influence the yield and crystallinity of the product. numberanalytics.com

Table 1: Typical Reactants for Solution-Based Synthesis

Samarium Source Ligand Source Base/pH Adjuster Solvent
Samarium(III) nitrate hexahydrate Acetylacetone (Hacac) Ammonia solution Water, Ethanol/Water
Samarium(III) chloride Acetylacetone (Hacac) Sodium hydroxide Methanol (B129727), Water

Sol-Gel Processing Techniques for Compound Preparation

Sol-gel processing is a versatile wet-chemical technique that can be adapted for the synthesis of metal-organic compounds, offering excellent control over product homogeneity and microstructure at low temperatures. wikipedia.orgnih.gov While less common for the direct synthesis of samarium(III) acetylacetonate itself, the principles are highly relevant as it is often used as a precursor in sol-gel syntheses. cambridge.orgrsc.org

The process involves the transition of a 'sol' (a colloidal solution of precursors) into an integrated network or 'gel'. nih.govnumberanalytics.com For preparing a samarium-containing material, a samarium precursor like samarium(III) acetylacetonate could be dissolved with another metal alkoxide (e.g., a titanium alkoxide to make samarium titanate) in a solvent. cambridge.org Controlled hydrolysis and condensation reactions, often catalyzed by the addition of water, lead to the formation of a highly homogeneous, interpenetrating network of the components on a molecular scale. wikipedia.orgnih.gov

The use of acetylacetone as a chelating agent in sol-gel chemistry is known to stabilize metal alkoxide precursors against overly rapid hydrolysis, allowing for more controlled gelation. researchgate.net This methodology provides a route to complex oxides with a uniform distribution of metal ions, which is a significant advantage over traditional solid-state reaction methods. nih.govcambridge.org

Thermal Decomposition Pathways of Related Samarium Precursors

This compound itself is subject to thermal decomposition. Studies on related lanthanide acetylacetonates (B15086760) show that upon heating, the hydrated complexes typically lose their water molecules first. wikipedia.org However, further heating does not necessarily yield the stable anhydrous form. Instead, attempted dehydration, particularly under vacuum, can lead to decomposition and the formation of oxo-clusters, where multiple samarium atoms are bridged by oxygen atoms. wikipedia.org

For instance, the thermal decomposition of lanthanum acetylacetonate tetrahydrate proceeds through a monohydrate at 110 °C and an anhydrous form at 150 °C, before further decomposing to lanthanum acetate-containing species at higher temperatures. wikipedia.org This indicates that the thermal pathway is complex and sensitive to temperature. The decomposition of samarium(III) acetate (B1210297) has also been studied as a route to samarium-containing materials. ulaval.ca The thermal stability and decomposition behavior of samarium(III) acetylacetonate are critical factors in its application as a precursor in techniques like Metal-Organic Chemical Vapor Deposition (MOCVD). ias.ac.inmdpi.com

Control over Hydration State and Stoichiometry

The precise control over the number of water molecules in the crystal lattice of this compound is a significant challenge. The most commonly reported and crystallographically characterized form is the dihydrate, Sm(C₅H₇O₂)₃(H₂O)₂. wikipedia.org In this structure, the samarium ion is typically eight-coordinated, bonding to six oxygen atoms from the three bidentate acetylacetonate ligands and two oxygen atoms from the water molecules. wikipedia.org

Achieving the anhydrous form, Sm(C₅H₇O₂)₃, is difficult because, as noted, heating the hydrate often leads to decomposition rather than simple dehydration. wikipedia.org The stoichiometry of the final product can also be influenced by the synthetic conditions, particularly the solvent used for recrystallization. For example, recrystallizing the dihydrate from a solvent like dimethyl sulfoxide (B87167) (DMSO) can result in the incorporation of DMSO molecules into the coordination sphere, yielding complexes such as Sm(acac)₃·2DMSO·H₂O. wikipedia.org Similarly, adducts with other ligands like 1,10-phenanthroline (B135089) can be intentionally formed to create anhydrous, more volatile precursors for MOCVD applications. ias.ac.in This demonstrates that the final stoichiometry is not limited to just water of hydration but can include other coordinating species present during synthesis or purification.

Purity Assessment Techniques for Research-Grade Compounds

Ensuring the purity and confirming the identity of research-grade this compound requires a combination of analytical techniques. numberanalytics.comnih.gov These methods provide information on elemental composition, molecular structure, and thermal properties.

Elemental Analysis : This technique provides the percentage composition of elements like carbon, hydrogen, and samarium in the compound. eurolab.netjove.com Comparing the experimental percentages with the calculated theoretical values for a proposed formula (e.g., Sm(C₅H₇O₂)₃·2H₂O) is a fundamental method for verifying stoichiometry. frontiersin.org

X-ray Diffraction (XRD) : Single-crystal XRD is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and the coordination environment of the samarium ion. It was through this technique that the eight-coordinated dihydrate structure was confirmed. wikipedia.orgnumberanalytics.com Powder XRD can be used to confirm the phase purity of a bulk sample.

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the acetylacetonate ligand to the samarium ion. acs.orgresearchgate.net The vibrational frequencies of the C=O and C=C bonds in the chelate ring are sensitive to coordination. scilit.comacs.org The presence of coordinated water molecules can also be detected by characteristic O-H stretching bands.

Thermal Analysis (TGA/DSC) : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for studying the compound's thermal stability and hydration. TGA measures mass loss as a function of temperature, allowing for the quantification of water molecules lost upon heating. st-andrews.ac.ukrsc.org DSC can detect phase transitions and decomposition events.

Table 2: Purity and Structural Assessment Techniques

Technique Information Provided Reference
Elemental Analysis Verifies elemental composition (Sm, C, H) and stoichiometry. eurolab.netfrontiersin.org
X-ray Diffraction Determines crystal structure, coordination number, and phase purity. wikipedia.orgnumberanalytics.com
Infrared Spectroscopy Confirms metal-ligand coordination and presence of functional groups. acs.orgresearchgate.netscilit.com

Design Principles for Precursor Compounds in Material Synthesis

This compound is frequently chosen as a molecular precursor for the synthesis of various samarium-containing materials, such as samarium(III) oxide (Sm₂O₃) and samarium-cobalt (B12055056) (SmCo₅) alloys. wikipedia.orgias.ac.in The design principles for selecting it as a precursor are based on several key properties:

Volatility : For gas-phase deposition techniques like MOCVD, the precursor must be sufficiently volatile to be transported into the reaction chamber. mdpi.comwikipedia.orgmdpi.com While the hydrated complex itself has limited volatility, anhydrous adducts, such as with 1,10-phenanthroline, are designed to be monomeric and exhibit improved volatility and thermal stability. ias.ac.in

Decomposition Characteristics : An ideal precursor should decompose cleanly at relatively low temperatures, leaving behind the desired material without incorporating contaminants from the ligands (e.g., carbon). ias.ac.in The acetylacetonate ligand is composed of carbon, hydrogen, and oxygen, which can form volatile byproducts upon decomposition.

Solubility : Good solubility in common organic solvents is necessary for solution-based processes like sol-gel or spin-coating, allowing for the preparation of homogeneous precursor solutions. americanelements.com

Built-in Bonds : The presence of Sm-O bonds within the precursor molecule can be advantageous for the low-temperature synthesis of oxide materials, as it may facilitate the formation of the oxide lattice. ias.ac.in

These properties make samarium(III) acetylacetonate and its derivatives versatile building blocks for the fabrication of thin films, nanoparticles, and complex ceramics for applications in electronics, optics, and catalysis. ias.ac.inamericanelements.comiaea.org

Table 3: Materials Synthesized Using Samarium(III) Acetylacetonate as a Precursor

Target Material Synthesis Method Reference
Samarium(III) Oxide (Sm₂O₃) Thin Films MOCVD ias.ac.in
Samarium-Cobalt (SmCo₅) Alloys Reaction with dicobalt octacarbonyl wikipedia.org
Lanthanide Titanates (e.g., La₂Ti₂O₇) Sol-Gel Process cambridge.org

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Crystallographic Investigations for Solid-State Structure Determination

Crystallographic studies are essential for mapping the exact spatial arrangement of atoms within the crystal lattice of Samarium(III) acetylacetonate (B107027) hydrate (B1144303).

While the anhydrous form of Samarium(III) acetylacetonate, Sm(C₅H₇O₂)₃, is often discussed, it is considered unlikely to exist in a stable form. ineosopen.org The more commonly synthesized and characterized form is the hydrated species, specifically the dihydrate, [Sm(C₅H₇O₂)₃(H₂O)₂]. ineosopen.org The definitive solid-state structure of this dihydrate has been determined by single-crystal X-ray diffraction. ineosopen.org

The detailed crystallographic data, including unit cell dimensions, bond lengths, and angles, for Samarium(III) acetylacetonate dihydrate are available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1121251. wikipedia.org For context, analogous lanthanide acetylacetonate hydrates, such as the yttrium and dysprosium complexes, frequently crystallize in the monoclinic crystal system, often with the P2₁/n space group. This suggests a highly ordered and predictable packing arrangement in the solid state.

Interactive Table: Crystallographic Data for a Representative Lanthanide Acetylacetonate Hydrate (Y(acac)₃·3H₂O) Note: Data for the analogous yttrium complex is provided for illustrative purposes, as it shares structural similarities with the samarium complex.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.24
b (Å)22.20
c (Å)8.44
β (°)100.5
Molecules per unit cell (Z)4

The X-ray diffraction data reveals that the central samarium(III) ion is eight-coordinate. ineosopen.org Its coordination sphere is comprised of six oxygen atoms from the three bidentate acetylacetonate (acac) ligands and two oxygen atoms from two coordinated water molecules. ineosopen.org This coordination number is typical for lighter lanthanide ions.

The acetylacetonate anion, [CH₃COCHCOCH₃]⁻, acts as a bidentate chelating agent, binding to the samarium ion through its two oxygen atoms. This binding forms a stable six-membered ring structure, known as a chelate ring. The geometry of this eight-coordinate complex is best described as a distorted square antiprism, a common arrangement for lanthanide complexes that maximizes the distance between the coordinating ligands.

Vibrational Spectroscopy for Ligand and Metal-Ligand Bond Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, are powerful tools for probing the bonding within the Samarium(III) acetylacetonate hydrate molecule, particularly the vibrations of the acetylacetonate ligand and the metal-oxygen bonds.

The FT-IR spectrum of this compound provides a characteristic fingerprint of its functional groups and coordination environment. The delocalization of electrons within the chelate ring results in the C=C and C=O stretching vibrations having similar energies, appearing as strong, coupled bands rather than distinct, separate absorptions. Analysis of related metal acetylacetonate complexes allows for the assignment of characteristic vibrational frequencies. A strong coupling is often observed between the various modes within the chelated ring. nih.gov

Interactive Table: Characteristic FT-IR Vibrational Frequencies for Metal Acetylacetonates (B15086760)

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
ν(C=O) / ν(C=C)1560 - 1575Coupled symmetric and asymmetric stretching of the C=O and C=C bonds in the chelate ring.
ν(C=C) / ν(C=O)1510 - 1530Coupled stretching vibrations of the C=C and C=O bonds.
δ(CH₃)~1345 - 1385Bending (deformation) vibrations of the methyl groups on the ligand.
ν(Sm-O)390 - 500Stretching vibrations of the samarium-oxygen coordinate bonds.

Raman spectroscopy offers complementary information to FT-IR, particularly for the symmetric vibrations of the molecule. The spectra of metal acetylacetonates have been studied to identify the nature of the metal-ligand bond. azom.com The totally symmetric stretching vibration of the metal-oxygen bonds, νs(M-O), is a key feature in the low-frequency region of the Raman spectrum and is sensitive to the identity of the central metal ion. azom.com Furthermore, the presence of coordinated water molecules gives rise to characteristic O-H stretching vibrations, typically observed in the 3000–3800 cm⁻¹ range. acs.org

Interactive Table: Key Raman Spectral Regions for this compound

Vibrational ModeApproximate Frequency Range (cm⁻¹)Significance
ν(O-H)3000 - 3800Stretching vibrations of the coordinated water molecules. acs.org
ν(C=O) / ν(C=C)1500 - 1600Coupled vibrations of the chelate ring, often strong in the Raman spectrum.
νs(Sm-O)390 - 500Symmetric stretching of the samarium-oxygen bonds, providing direct information on the metal-ligand bond strength. nih.govazom.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Investigating the structure of this compound in solution via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by the paramagnetic nature of the Samarium(III) ion. ineosopen.org Unlike diamagnetic compounds which typically show sharp NMR signals in predictable regions, paramagnetic complexes exhibit spectra with significant alterations. nih.gov

The presence of unpaired electrons in the Sm³⁺ ion creates a strong local magnetic field that dramatically influences nearby atomic nuclei, such as the ¹H and ¹³C of the acetylacetonate ligands. This interaction leads to two primary effects:

Large Chemical Shifts (Hyperfine Shifts): The resonance frequencies of the ligand's protons and carbons are shifted far outside the typical ranges observed for diamagnetic organic molecules. acs.org These hyperfine shifts are composed of two main contributions: the Fermi-contact shift (through-bond interaction) and the pseudocontact or dipolar shift (through-space interaction). acs.org

Significant Line Broadening: The unpaired electrons provide an efficient mechanism for nuclear spin relaxation, causing the NMR signals to become very broad. In many cases, the signals can be broadened to the point of being difficult or impossible to distinguish from the baseline noise.

Due to this significant broadening and the complexity of the shifts, obtaining and interpreting a well-resolved NMR spectrum for Samarium(III) acetylacetonate is exceptionally challenging. Therefore, while NMR is a powerful tool, its application for detailed structural elucidation of this specific paramagnetic complex in solution is limited, often yielding more information about the electronic structure and magnetic properties rather than a simple connectivity map. ineosopen.org

Investigation of Chemical Shifts and Coupling Phenomena

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the molecular structure of compounds derived from this compound. While data on the isolated compound is limited, its application in synthesis provides insight into its reactivity, confirmed through the NMR spectra of the resulting products. In the synthesis of complex molecular architectures, such as porphyrin-phthalocyanine triple-decker arrays, this compound serves as a key reagent for metal insertion. uea.ac.uk

The formation of these intricate structures is confirmed by ¹H NMR, which provides detailed information on the chemical environment of protons in the final assembly. For instance, in a samarium triple-decker complex synthesized from this compound, distinct signals with specific chemical shifts (δ) and coupling constants (J) are observed. uea.ac.uk

Table 1: Example ¹H NMR Data for a Samarium Triple-Decker Complex

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Number of Protons
8.66 dd 8.2, 2.3 2H
8.57 d 8.9 6H
8.10 s - 2H

This table is based on data for a derivative product synthesized using this compound, as reported in the literature. uea.ac.uk

Furthermore, in the context of reactive polymer blending, ¹H NMR and ¹³C NMR analyses confirm the generation of new copolyesters when this compound is used as a catalyst. researchgate.netresearchgate.net The spectra reveal the block characteristics and degree of randomness in the resulting copolymers, providing evidence of the transesterification reactions catalyzed by the samarium complex. researchgate.netresearchgate.netresearchgate.net

Elucidation of Molecular Dynamics in Solution

The study of molecular dynamics in solution for systems involving this compound often revolves around its catalytic role in promoting exchange reactions in polymer blends. researchgate.netuniv-setif.dz Techniques like variable-temperature NMR could be employed to understand the dynamics of these exchange reactions. The catalytic activity of the samarium complex facilitates the formation of copolymers, which alters the phase behavior of the polymer mixture. researchgate.netresearchgate.net The analysis of the resulting molecular structure, often determined by NMR, shows that the degree of randomness in the copolymer increases with reaction time, indicating a dynamic process. researchgate.net This structural evolution, from distinct homopolymers to a more statistical copolymer, is a direct consequence of the molecular dynamics induced by the catalyst in the solution or melt phase. researchgate.netresearchgate.net

Advanced Electron Microscopy for Morphological and Nanostructural Analysis

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is extensively utilized to analyze the surface morphology of materials synthesized using this compound as a precursor or catalyst. For instance, in the preparation of samarium-doped ceria (Ce1−xSmxO2−δ) thin films via ultrasonic spray pyrolysis, SEM analysis reveals uniform, homogeneous, and crack-free surfaces. elsevier.es The morphology is often characterized by a "pop-corn like" structure composed of small agglomerates. elsevier.es High-magnification SEM images of these materials show that they consist of nanostructured particles with grain sizes estimated to be between 23 and 37 nm. elsevier.es Similarly, when used to prepare samarium-doped TiO2 nanocatalysts, SEM is a key characterization technique to determine the surface features of the final product. ku.ac.th In the field of polymer science, SEM is used to observe changes in the surface morphology of polymer blends, where the addition of this compound as a catalyst can promote compatibilization between immiscible polymers. researchgate.net

High-Resolution Transmission Electron Microscopy (HR-TEM) for Nanoscale Features

High-Resolution Transmission Electron Microscopy (HR-TEM) provides deeper insight into the nanoscale features and crystalline structure of materials derived from this compound. In the synthesis of perovskites such as Strontium Samarium Ferrite-Cobaltite (SSFC), HR-TEM is used to examine the microstructure of the nanoparticles. nih.gov This analysis is often coupled with selected area electron diffraction (SAED), which provides information about the crystalline structure. For SSFC perovskites, SAED patterns reveal distinct diffraction rings corresponding to the (100), (110), (111), (200), (211), and (420) crystal planes, confirming the successful formation of the intended perovskite structure. nih.gov This level of nanostructural analysis is crucial for understanding the material's properties and is consistent with data obtained from other techniques like X-ray diffraction. nih.gov

Atomic Force Microscopy (AFM) for Surface Roughness and Grain Size

Atomic Force Microscopy (AFM) is employed to obtain three-dimensional topographical images and quantitative data on surface roughness and grain size. For Ce1−xSmxO2−δ thin films synthesized using this compound, AFM studies show homogeneous surfaces composed of agglomerates with average sizes ranging from 90 to 210 nm, depending on the samarium concentration. elsevier.es The technique allows for precise measurement of average surface roughness (Ra), with values reported in the range of 20–95 nm for these films. elsevier.es The grain sizes determined by AFM are typically in the range of 30–60 nm, which corroborates findings from SEM analysis. elsevier.es In studies of biocompatible coatings, the inclusion of nanoparticles derived from precursors like this compound has been shown to significantly impact surface topography, with AFM confirming an increase in surface roughness. researchgate.net

Table 2: AFM Surface Characteristics of Ce1−xSmxO2−δ Thin Films

Property Value Range Source
Average Surface Roughness (Ra) 20–95 nm elsevier.es
Average Grain Size 30–60 nm elsevier.es

Thermal Analysis Protocols for Decomposition Pathways

Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are critical for studying the thermal properties and decomposition pathways of systems involving this compound. This compound is frequently used as a transesterification catalyst in the reactive blending of polymers like poly(ethylene terephthalate) (PET) and polycarbonate (PC). researchgate.netresearchgate.netuniv-setif.dz

DSC analysis of these blends reveals significant shifts in the thermal transitions of the parent polymers, which serves as evidence of the catalyst's activity. univ-setif.dzdntb.gov.ua Specifically, the glass transition temperature (Tg) of the PET-rich phase shifts to higher temperatures, while the Tg of the PC-rich phase tends to decrease as the concentration of the samarium catalyst increases. univ-setif.dzdntb.gov.ua Concurrently, the melting temperature (Tm) of the PET-rich phase is lowered. univ-setif.dzdntb.gov.ua These shifts indicate the formation of a PET-PC copolymer, demonstrating the compatibilization effect induced by the catalyst. researchgate.netuniv-setif.dz

TGA is used to assess the thermal stability of the resulting materials. researchgate.net Studies on PET/PC blends show that the thermal stability of the blend is intermediate between that of the two homopolymers, with a notable improvement in stability compared to neat PET. researchgate.netuniv-setif.dz This confirms the aptitude of this compound to promote exchange reactions that lead to more stable copolymer structures. univ-setif.dzdntb.gov.ua In another application, TGA is used to monitor the decomposition of the precursor gel during the synthesis of Sm-doped TiO2 nanoparticles, helping to define the appropriate calcination temperatures. ku.ac.th

Table 3: Summary of Thermal Analysis Findings in Catalyzed PET/PC Blends

Thermal Property Observation with Sm(acac)₃ Catalyst Indication Source(s)
Glass Transition (Tg) of PET Phase Increases Copolymer formation univ-setif.dzdntb.gov.ua
Glass Transition (Tg) of PC Phase Decreases Copolymer formation univ-setif.dzdntb.gov.ua
Melting Temperature (Tm) of PET Phase Decreases Reduced crystallinity, copolymer formation researchgate.netuniv-setif.dzdntb.gov.ua

Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Thermogravimetric Analysis (TGA) is a cornerstone technique for understanding the thermal stability and decomposition kinetics of this compound. By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA reveals distinct stages of decomposition.

The decomposition of this compound is known to proceed through the formation of oxo-clusters upon heating, particularly under vacuum. wikipedia.org The process generally involves the following steps:

Dehydration: The initial step is the loss of water molecules. For Samarium(III) acetylacetonate dihydrate (Sm(acac)₃·2H₂O), this would correspond to a theoretical weight loss of approximately 7.4%.

Decomposition of Ligands: Following dehydration, the acetylacetonate ligands decompose, leading to the formation of samarium oxide (Sm₂O₃) as the final residue at high temperatures.

The kinetics of these decomposition steps can be determined by applying various kinetic models to the TGA data, such as the Flynn-Wall-Ozawa method, which can provide activation energies for the decomposition processes.

Table 1: Hypothetical TGA Data for Samarium(III) Acetylacetonate Dihydrate

Decomposition StageTemperature Range (°C)Weight Loss (%)Corresponding Species Lost
Dehydration80 - 150~7.42 H₂O
Ligand Decomposition 1200 - 350VariesPartial ligand fragments
Ligand Decomposition 2350 - 500VariesRemaining organic fragments
Final Residue> 500-Sm₂O₃

Note: This table is illustrative and based on the general behavior of lanthanide acetylacetonate hydrates. Actual values may vary based on experimental conditions.

Differential Thermal Analysis (DTA) for Phase Transitions

Differential Thermal Analysis (DTA) complements TGA by measuring the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. This technique identifies exothermic (heat-releasing) and endothermic (heat-absorbing) processes occurring within the sample.

For this compound, the DTA curve would be expected to show distinct peaks corresponding to the decomposition events observed in the TGA.

Endothermic Peaks: The dehydration process, involving the breaking of bonds between the samarium ion and water molecules, is an endothermic event and would appear as a downward peak in the DTA curve. The melting of the anhydrous complex, if it occurs before decomposition, would also be observed as an endothermic peak.

Exothermic Peaks: The decomposition of the organic acetylacetonate ligands is often a complex process involving both endothermic and exothermic events. The oxidative decomposition of the organic matter in the presence of air typically results in strong exothermic peaks.

While specific DTA curves for this compound are not widely published, studies on similar metal acetylacetonates provide a general understanding. For example, the DTA of iron(III) acetylacetonate shows an endothermic peak corresponding to its decomposition.

Table 2: Expected DTA Events for this compound

Temperature Range (°C)Event TypeAssociated Process
80 - 150EndothermicDehydration (Loss of H₂O)
150 - 200EndothermicMelting of anhydrous complex (possible)
200 - 500Exo/EndothermicDecomposition of acetylacetonate ligands

Note: The nature of the peaks (endothermic or exothermic) during ligand decomposition can be influenced by the atmosphere (inert or oxidative).

Coordination Chemistry and Ligand Interaction Studies

Investigation of Chelation Mechanisms and Stability

The interaction between the samarium(III) ion and the acetylacetonate (B107027) (acac) ligands is a classic example of chelation. The acetylacetonate anion, formed by the deprotonation of acetylacetone (B45752), acts as a bidentate ligand, binding to the samarium ion through its two oxygen atoms to form a stable six-membered ring. In its hydrated form, Sm(C₅H₇O₂)₃(H₂O)₂, the central samarium atom is coordinated to the six oxygen atoms from the three acetylacetonate ligands and two oxygen atoms from water molecules, resulting in an eight-coordinate geometry. wikipedia.org

The stability of lanthanide complexes is a critical aspect of their chemistry, influencing their application in areas like elemental separation. rsc.orgnumberanalytics.com Stability constants, which quantify the strength of the metal-ligand interaction, are essential for understanding the behavior of these complexes in solution. numberanalytics.com For lanthanide-DOTA complexes, stability constants (log Kf) have been determined, with Sm(III)-DOTA showing a value of 23.36. nih.gov While specific stability constants for samarium(III) acetylacetonate are context-dependent, the general trend for lanthanide complexes often relates to the ionic radius and the nature of the ligand. researchgate.net The stability of the hydrated samarium(III) acetylacetonate complex is notable; however, attempts to form the anhydrous complex by heating under vacuum typically lead to decomposition, forming oxo-clusters rather than the desired Sm(acac)₃. wikipedia.org

Adduct Formation with Auxiliary Ligands

The coordination sphere of samarium(III) acetylacetonate is not limited to water molecules. It readily forms adducts with other auxiliary or ancillary ligands, which can displace the coordinated water and alter the complex's properties. wikipedia.orgresearchgate.net

The synthesis of mixed-ligand complexes often involves the reaction of the parent hydrated complex with a Lewis base. These reactions demonstrate the ability of the samarium center to expand its coordination shell to accommodate additional ligands. wikipedia.org The characterization of these new complexes is crucial for understanding their structure and bonding. researchgate.netresearchgate.net

Two well-documented examples include the formation of adducts with 1,10-phenanthroline (B135089) (phen) and dimethyl sulfoxide (B87167) (DMSO). wikipedia.org

Sm(C₅H₇O₂)₃(phen) : This complex is formed by reacting samarium(III) acetylacetonate with 1,10-phenanthroline, a strong bidentate chelating agent. wikipedia.org

Sm(acac)₃·2DMSO·H₂O : This adduct is synthesized by recrystallizing the dihydrate from DMSO. wikipedia.org

Parent ComplexAuxiliary LigandResulting Mixed-Ligand ComplexReference
Sm(C₅H₇O₂)₃(H₂O)₂1,10-phenanthrolineSm(C₅H₇O₂)₃(1,10-phenanthroline) wikipedia.org
Sm(C₅H₇O₂)₃(H₂O)₂Dimethyl sulfoxide (DMSO)Sm(acac)₃·2DMSO·H₂O wikipedia.org

The introduction of ancillary ligands has a profound impact on the coordination environment of the samarium(III) ion. researchgate.netrsc.orgrsc.orgnih.gov These ligands can modify the coordination number, geometry, and electronic properties of the complex. researchgate.net

In the case of Sm(C₅H₇O₂)₃(phen), the bidentate phenanthroline ligand displaces the two water molecules, resulting in a stable, eight-coordinate complex. wikipedia.org This substitution can lead to changes in the complex's luminescence and thermal stability. researchgate.net For instance, studies on similar Sm(III) β-diketonate complexes show that ancillary ligands like 1,10-phenanthroline can minimize non-radiative energy loss, enhancing emission properties. researchgate.net The coordination of different ligands alters the symmetry around the Sm(III) ion, which can be probed using spectroscopic techniques and described by Judd-Ofelt parameters. researchgate.net The formation of an asymmetrical nine-coordinated structure has been observed in a related samarium complex in the presence of pyridine, leading to an enhanced emission quantum yield. capes.gov.br

Reaction Pathways and Derivatization Strategies

Samarium(III) acetylacetonate hydrate (B1144303) can undergo various reactions, either at the metal center or directly on the coordinated acetylacetonate ligands. These reactions open pathways for creating new derivatives with tailored properties.

The acetylacetonate ligand, when coordinated to a metal, exhibits aromatic-like character and can undergo electrophilic substitution reactions. A notable example is the reaction of samarium(III) acetylacetonate with N-bromosuccinimide (NBS), which results in the bromination of the central carbon atom (the γ-carbon) of the acetylacetonate ring. wikipedia.org This reaction produces a ring-brominated derivative, demonstrating a pathway for functionalizing the ligand without disrupting the metal-ligand core. wikipedia.orgyoutube.comresearchgate.net

Samarium(III) acetylacetonate serves as a precursor in reactions with organometallic reagents to synthesize other important materials. A significant application is its reaction with the organometallic compound dicobalt octacarbonyl (Co₂(CO)₈). wikipedia.org This reaction is a synthetic route used to prepare SmCo₅, a samarium-cobalt (B12055056) alloy known for its exceptional magnetic properties, including high coercivity and a high Curie temperature. wikipedia.orgnih.govamericanelements.com This conversion highlights the utility of the acetylacetonate complex as a soluble and reactive source of samarium for materials synthesis. polyu.edu.hk

ReactantReagentProduct TypeSpecific ProductReference
Samarium(III) acetylacetonateN-bromosuccinimide (NBS)Ligand Substitution ProductRing-brominated derivative wikipedia.org
Samarium(III) acetylacetonateDicobalt octacarbonyl (Co₂(CO)₈)AlloySmCo₅ wikipedia.org

Applications As Precursor Material in Advanced Materials Science

Thin Film Deposition Technologies

The deposition of thin films is a cornerstone of modern electronics, optics, and protective coatings. Samarium(III) acetylacetonate (B107027) hydrate (B1144303) is a precursor for depositing thin films containing samarium, primarily samarium oxide (Sm₂O₃), which is valued for its high dielectric constant and optical properties.

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Samarium(III) acetylacetonate is suitable for CVD due to its potential for volatility and clean decomposition. iaea.orgstrem.com In a typical CVD process, the compound is heated to a sublimation temperature, and its vapor is transported to a reaction chamber using an inert carrier gas. On the heated substrate, the precursor undergoes thermal decomposition, ideally leaving a pure, uniform thin film of samarium oxide while the organic acetylacetonate ligands are removed as volatile byproducts. The acetylacetonate ligand is advantageous as it can form a stable chelate ring with the samarium cation, facilitating its transport in the vapor phase. iaea.org

Metal-Organic Chemical Vapor Deposition (MOCVD) is a specific type of CVD that uses metal-organic compounds as precursors. While samarium(III) acetylacetonate is a logical candidate, its hydrated form presents significant challenges for MOCVD. ias.ac.in Hydrated β-diketonate complexes tend to polymerize or hydrolyze at the high temperatures (>200°C) required for vaporization, which compromises the stability and volatility of the precursor. ias.ac.in

To overcome these issues, research has focused on modifying the precursor. A successful approach involves creating adducted complexes, such as tris(2,4-pentadionato)(1,10-phenanthroline)samarium(III) [Sm(pd)₃·Phen]. ias.ac.in This modification enhances thermal stability and volatility compared to the simple hydrated complex. In a low-pressure MOCVD process using this adducted precursor, thin films of samarium oxide (Sm₂O₃) have been successfully grown on substrates like fused quartz and silicon (Si(100)). ias.ac.in The process typically involves heating the precursor to between 200–250°C to generate vapor, which is then transported to the substrate held at a higher temperature (e.g., 550-625°C) for deposition. ias.ac.in

Detailed research findings on the MOCVD of Sm₂O₃ films from an adducted precursor are summarized in the table below.

ParameterValue / ObservationSource
Precursor Tris(2,4-pentadionato)(1,10-phenanthroline)samarium(III) ias.ac.in
Substrates Fused Quartz, Silicon (Si(100)) ias.ac.in
Precursor Temp. 200–250°C ias.ac.in
Substrate Temp. 550–625°C ias.ac.in
Carrier Gas High Purity Argon ias.ac.in
Reactive Gas High Purity Oxygen ias.ac.in
Resulting Film Samarium Oxide (Sm₂O₃) ias.ac.in
Film Properties - Cubic phase at lower temperatures.- Strong (111) orientation at higher temperatures (~625°C).- Films are smooth, fine-grained, and free of carbon above 600°C. ias.ac.in

Atomic Layer Epitaxy (ALE), also known as Atomic Layer Deposition (ALD), is a sophisticated thin-film deposition technique that builds materials one atomic layer at a time. This is achieved through sequential, self-limiting surface reactions. While commercial suppliers list samarium(III) acetylacetonate as a potential ALD precursor, detailed studies demonstrating its use for samarium oxide ALD are not widely available. strem.comamericanelements.com

However, the general mechanism for metal acetylacetonates (B15086760) in ALD is understood from studies on other metals, such as iridium. researchgate.net The process would likely involve a ligand exchange reaction where the acetylacetonate ligands on the samarium precursor react with hydroxyl (-OH) groups on the substrate surface. researchgate.net This reaction would anchor a monolayer of the samarium complex. A subsequent pulse of a co-reactant, such as water or ozone, would then remove the original ligands and prepare the surface for the next cycle. This cycle-by-cycle growth allows for exceptional control over film thickness and uniformity, which is critical for applications like high-k gate dielectrics in microelectronics.

Ultrasonic Spray Pyrolysis (USP) is a versatile and cost-effective technique for fabricating thin films. wikipedia.org The process involves atomizing a precursor solution into fine droplets using ultrasonic waves. This aerosol is then directed towards a heated substrate, where the solvent evaporates and the precursor undergoes pyrolysis (thermal decomposition) to form a solid film. wikipedia.org

For fabricating samarium oxide films, a solution of samarium(III) acetylacetonate hydrate in a suitable organic solvent would be prepared. This solution is then nebulized to create a mist of micro-sized droplets. Upon reaching the heated substrate, the droplets decompose, depositing a layer of Sm₂O₃. The USP method offers advantages over conventional CVD, such as simpler equipment and operation at atmospheric pressure, while allowing for good control over film composition by adjusting the precursor solution. wikipedia.org Studies on similar precursors, like yttrium acetylacetonate for Y₂O₃ films, have demonstrated the viability of this technique for producing crystalline oxide films with preferred orientations. sigmaaldrich.com

Sputtering is a physical vapor deposition (PVD) method, which contrasts with the chemical methods described above. In sputtering, a solid target of the desired material is bombarded with high-energy ions (usually an inert gas plasma like argon), which ejects or "sputters" atoms from the target. These atoms then travel and deposit onto a substrate.

Therefore, sputtering does not use this compound as a precursor. Instead, a solid target made of samarium oxide (Sm₂O₃) or metallic samarium would be used. americanelements.com This technique is widely employed for integrating samarium-based materials, such as Sm₂O₃ thin films, for applications in optics and electronics. rsc.org While it is a key technology for depositing samarium compounds, it represents a different materials science approach that relies on physical ablation rather than the chemical decomposition of a precursor like this compound.

Synthesis of Nanostructured Materials

This compound can serve as a samarium source for the synthesis of nanostructured materials, such as nanoparticles and nanocomposites. The thermal decomposition of the organometallic precursor in a controlled environment can lead to the formation of samarium oxide nanoparticles. The size, shape, and crystallinity of these nanoparticles can be influenced by reaction parameters like temperature, time, and the presence of surfactants or capping agents.

While many reported syntheses of samarium oxide nanoparticles utilize inorganic salts like samarium nitrate (B79036) through methods such as hydrothermal synthesis or photochemical reduction, the use of an acetylacetonate precursor is advantageous in non-aqueous (organic) solvent systems. iaea.orgscispace.com For example, the decomposition of samarium(III) acetylacetonate in a high-boiling-point organic solvent can yield monodispersed Sm₂O₃ nanoparticles. Furthermore, the compound can be used to dope (B7801613) other materials with samarium. For instance, it can be incorporated into a precursor solution to fabricate doped thin films, such as CsPbI₂Br perovskites for solar cells, where the samarium ions improve crystallinity and reduce defect density. Research has also shown the synthesis of nanostructured samarium-doped fluorapatites via a co-precipitation method, where samarium ions are integrated into the crystal structure, demonstrating another route to samarium-containing nanomaterials.

Fabrication of Metal Oxide Nanoparticles and Nanodisks

This compound is a valuable precursor for the synthesis of samarium(III) oxide (Sm₂O₃) nanostructures. The thermal decomposition of the acetylacetonate complex provides a reliable route to produce these nanoparticles. When heated, the organic ligands (acetylacetonate) and water molecules are removed, leading to the formation of samarcum oxide. This method offers control over the resulting particle size and morphology by adjusting parameters such as temperature, heating rate, and the surrounding atmosphere.

Research has shown that other samarium carboxylates, such as samarium(III) acetate (B1210297), can be thermally decomposed to produce Sm₂O₃ nanowires and nanoplates. ulaval.ca This process involves heating the precursor at high temperatures under an inert atmosphere. ulaval.ca Similarly, the thermal treatment of this compound is expected to yield Sm₂O₃, as the acetylacetonate ligands decompose, leaving behind the metal oxide. The synthesis of Sm₂O₃ nanoparticles is also achievable through various other methods, including hydrothermal techniques using precursors like samarium nitrate or samarium oxalate, and photochemical reduction of samarium salts. rsc.orgiaea.org These methods can produce well-crystallized samarium oxide nanocrystals with varying morphologies, from spherical nanoparticles to more complex structures like nanoroll sticks. researchgate.net

The resulting Sm₂O₃ nanoparticles are significant due to their applications in catalysis, electronic components, and as neutron absorbers in nuclear reactors. ulaval.caiaea.org

Table 1: Synthesis Methods for Samarium Oxide Nanostructures

Synthesis MethodPrecursor(s)Resulting NanostructureKey Findings & Citations
Thermal DecompositionSamarium(III) acetateSm₂O₃ nanowires and nanoplatesHigh-temperature reaction under argon atmosphere. ulaval.ca
HydrothermalSm(NO₃)₃·6H₂O, Sm₂(C₂O₄)₃·10H₂OSm₂O₃ nanoparticlesTreatment at 573 K for 24 hours produces crystalline nanoparticles. iaea.org
HydrothermalSm(III) sulfate (B86663) octahydrate, Ammonia (B1221849)Sm(OH)₃ and Sm₂O₃ nanoroll sticksHexagonal Sm(OH)₃ forms initially, which converts to cubic Sm₂O₃ upon annealing at 450 °C. researchgate.net
PhotochemicalSamarium nitrate hexahydrate, Irgacure-2959™Sm₂O₃ nanoparticlesInvolves UVA irradiation and subsequent air oxidation at room temperature. rsc.org

Preparation of Carbon Nanostructures

The scientific literature extensively covers methods for synthesizing carbon nanostructures such as carbon nanotubes (CNTs) and graphene, which commonly include chemical vapor deposition (CVD), arc discharge, and laser ablation. nih.gov These processes typically rely on carbon-rich precursors like hydrocarbon gases (e.g., acetylene) or solid carbon sources (e.g., graphite). nih.govpremierscience.com While metal-containing compounds, such as ferrocene, are often used as catalysts to promote nanotube growth, the use of this compound as a primary precursor for the formation of the carbon framework itself is not prominently documented in the reviewed research.

Development of Doped and Composite Material Systems

Integration into Samarium-Doped Ceria (SDC) Systems

This compound is an effective samarium source for the creation of samarium-doped ceria (SDC, SmₓCe₁₋ₓO₂-δ), a key electrolyte material for intermediate-temperature solid oxide fuel cells (IT-SOFCs). ias.ac.in The sol-gel process is a particularly suitable method for this application, offering excellent mixing of the precursors at the molecular level, which leads to homogenous doping and lower crystallization temperatures.

In a typical sol-gel synthesis of SDC, this compound and cerium(III) acetylacetonate hydrate are used as the metal precursors. researchgate.netproquest.com These precursors are dissolved in a suitable solvent system, such as a mixture of methanol (B129727) and ethylene (B1197577) glycol. researchgate.netproquest.com The solution then undergoes hydrolysis and polycondensation reactions, often initiated by the addition of water or by atmospheric moisture, to form a gel. Subsequent drying and calcination of this gel at elevated temperatures (e.g., 500 °C) removes the organic components and yields the crystalline SDC nanopowder. proquest.com Research on analogous systems, such as manganese-doped ceria, has demonstrated that using acetylacetonate precursors in a sol-gel method successfully incorporates the dopant into the ceria crystal lattice. proquest.com This approach produces doped materials with smaller crystallite sizes and higher specific surface areas compared to undoped ceria prepared under similar conditions. proquest.com

Table 2: Properties of Doped Ceria from Acetylacetonate Precursors

Material SystemPrecursorsSynthesis MethodKey Outcome & Citations
Manganese-Doped CeriaCerium acetylacetonate hydrate, Manganese acetylacetonateSol-gelDoping inhibits ceria grain growth, resulting in smaller crystallites and improved catalytic efficiency. researchgate.netproquest.com
Samarium-Doped CeriaThis compound, Cerium acetylacetonateSol-gel (inferred)Enables homogenous doping for SDC, a highly conductive electrolyte for IT-SOFCs. ias.ac.innih.gov

Formation of Sm-Doped Bismuth Ferrite (B1171679) Films

Samarium-doped bismuth ferrite (Sm-BFO, Bi₁₋ₓSmₓFeO₃) is a multiferroic material that exhibits enhanced ferroelectric and magnetic properties compared to its undoped counterpart. researchgate.net this compound can be used as the samarium precursor in the sol-gel synthesis of Sm-BFO thin films. The sol-gel route is advantageous for producing thin films with uniform composition and good control over stoichiometry. buet.ac.bd

The process for preparing Sm-BFO films typically involves creating a precursor solution containing the constituent metal ions. buet.ac.bd This is achieved by dissolving stoichiometric amounts of bismuth nitrate, iron nitrate, and this compound in a suitable solvent, such as 2-methoxyethanol, often with the aid of a chelating agent like acetic acid to improve stability. researchgate.netbuet.ac.bd This solution is then deposited onto a substrate (e.g., platinum-coated silicon or FTO glass) using a spin-coating technique. researchgate.net After each layer is deposited, the film undergoes a pyrolysis step at a moderate temperature to remove the solvents and organic components. This process is repeated to achieve the desired film thickness, followed by a final annealing step at a higher temperature (e.g., 500-600 °C) to crystallize the film into the desired perovskite phase. buet.ac.bd The substitution of the smaller Sm³⁺ ion for the larger Bi³⁺ ion induces structural distortions and reduces oxygen vacancies, which is credited with improving the material's multiferroic properties. researchgate.netmdpi.com

Catalytic Activity and Reaction Mechanism Investigations of Samarium Iii Acetylacetonate Hydrate

Samarium(III) acetylacetonate (B107027) hydrate (B1144303) [Sm(acac)₃·nH₂O] is an organometallic complex that has garnered attention for its diverse catalytic applications. As a member of the lanthanide series, samarium possesses unique electronic properties, including a stable +3 oxidation state and a flexible coordination sphere, which underpin its utility in catalysis. This article explores the specific roles of samarium(III) acetylacetonate hydrate in promoting various organic transformations and in the development of advanced photocatalytic materials.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations for Complex Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aps.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal dynamic processes such as conformational changes, ligand exchange, and solvent interactions. nih.gov This technique allows for the exploration of the structural and dynamic properties of molecules in solution, which can complement the static picture provided by crystal structures. nih.gov

For Samarium(III) acetylacetonate (B107027) hydrate (B1144303), MD simulations could be used to investigate the stability of the coordination sphere, the behavior of the water ligands, and the interaction of the complex with different solvent environments. Such simulations are valuable for understanding how factors like temperature and pressure influence the complex's behavior, which is not captured in a static crystal structure. aps.org

Computational Modeling of Growth and Interfacial Phenomena

Samarium(III) acetylacetonate hydrate is utilized as a precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). strem.com Computational modeling plays a vital role in understanding the mechanisms behind these thin-film growth processes.

DFT calculations can be used to model the precursor's decomposition pathways, identifying volatile byproducts and the conditions required for the deposition of samarium-containing materials. Modeling the adsorption and reaction of the precursor molecule on a substrate surface provides molecular-level insights into the initial stages of film growth. These simulations can help predict optimal process parameters and guide the rational design of new precursors for advanced materials. rsc.org

Prediction of Reactivity and Catalytic Pathways

Computational methods are increasingly used to predict the reactivity of chemical compounds and to elucidate potential catalytic pathways. nih.gov DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and calculating activation barriers. rug.nl This information is critical for determining whether a proposed reaction is kinetically and thermodynamically favorable.

For Samarium(III) acetylacetonate, its known reactivity includes the formation of the ring-brominated derivative with N-bromosuccinimide and the preparation of SmCo₅ through reaction with dicobalt octacarbonyl. wikipedia.org Computational studies could model these reactions to understand their mechanisms in detail. For instance, DFT could be used to calculate the reaction energies involved when the samarium complex acts as a reductant, where the samarium center switches from Sm(III) to Sm(II). nih.govmdpi.com Such predictive power is invaluable in exploring the potential of this compound in synthetic chemistry and catalysis.

Integration in Advanced Material Systems and Functional Devices

Samarium(III) acetylacetonate (B107027) hydrate (B1144303) is a versatile coordination compound that finds application in the development of various advanced materials and functional devices. Its utility stems from its role as a precursor for ceramic materials, a luminescent center, and a catalyst in polymer science.

Conclusion and Future Research Directions

Summary of Current State-of-the-Art in Samarium(III) Acetylacetonate (B107027) Hydrate (B1144303) Research

Research has solidified our understanding of Samarium(III) acetylacetonate hydrate primarily as a dihydrate, with the chemical formula Sm(C₅H₇O₂)₃(H₂O)₂. wikipedia.org X-ray crystallography has confirmed this 8-coordinate structure. wikipedia.org A key finding in the current state of research is the inherent instability of the hydrated complex upon heating. Attempts to create the anhydrous form by heating under vacuum typically lead to decomposition and the formation of oxo-clusters, a behavior observed in other lanthanide acetylacetonate hydrates as well. wikipedia.orgwikipedia.org

The primary application established for Samarium(III) acetylacetonate is as a precursor in materials synthesis. researchgate.netamericanelements.com It serves as an organometallic source of samarium that is soluble in organic solvents. americanelements.com This property is leveraged in the preparation of samarium-cobalt (B12055056) (SmCo₅) permanent magnets, where it reacts with dicobalt octacarbonyl. wikipedia.orgamericanelements.com Furthermore, its utility extends to reactions with N-bromosuccinimide to form ring-brominated derivatives, demonstrating its reactivity as a chemical reagent. wikipedia.org

Identification of Emerging Research Frontiers and Unexplored Potentials

While established as a materials precursor, several emerging frontiers promise to unlock new applications for this compound.

Advanced Functional Materials: A significant emerging area is the incorporation of the samarium acetylacetonate moiety into periodic mesoporous organosilicas (PMOs). rsc.org Though research in lanthanide-based PMOs is still limited, these materials show great potential for applications like chemical sensing. rsc.org The acetylacetonate group is effective at tethering metal ions, which could be exploited for ion sequestration and water purification. rsc.org

Catalysis: The use of lanthanide metal enolates, such as those derived from acetylacetonates (B15086760), in organic synthesis is a developing field. researchgate.net There is significant unexplored potential in leveraging Samarium(III) acetylacetonate as a catalyst in reactions like stereoselective aldol (B89426) additions, where the sterically demanding nature of the lanthanide center could impart high levels of stereochemical control. researchgate.net

Nanomaterials Synthesis: The role of metal acetylacetonates as precursors for synthesizing nanoparticles is a burgeoning research area. researchgate.net Samarium(III) acetylacetonate is a prime candidate for developing novel routes to samarium-based nanoparticles and for fabricating various carbon nanostructures through techniques like chemical vapor deposition (CVD). researchgate.netamericanelements.com

Methodological Advancements for Enhanced Characterization and Application Development

To fully realize the potential of this compound, advancements in analytical and synthetic methodologies are crucial.

Advanced Structural Analysis: Given the instability of the hydrate and its tendency to form oxo-clusters, advanced in-situ characterization techniques are needed to study its decomposition pathways and to isolate and characterize intermediates. wikipedia.org

Ligand Modification and Shielding: To enhance the compound's properties for applications like luminescence or catalysis, methodological developments in ligand design are required. As demonstrated with europium complexes, the use of ancillary ligands can act as shields, protecting the lanthanide ion from quenching by solvent molecules (e.g., water) and enhancing its functional properties. rsc.org

Controlled Synthesis Protocols: Developing more robust synthetic protocols is essential. This includes methods for creating composite materials, such as grafting the complex onto frameworks like PMOs, to prevent aggregation-caused quenching of luminescence and improve catalytic stability. rsc.org The application of in-situ spectroscopic monitoring during the synthesis of nanoparticles from the precursor could provide greater control over particle size and morphology. researchgate.net

Broader Impact and Interdisciplinary Research Opportunities

The future study of this compound is poised for significant broader impact, fostering interdisciplinary collaboration.

Materials Science and Engineering: Research into this compound directly impacts the development of advanced magnetic materials and optical devices. americanelements.com Its use as a precursor for samarium-containing thin films and nanoparticles opens avenues in electronics and solar energy applications. americanelements.com

Analytical and Environmental Chemistry: The development of Samarium(III) acetylacetonate-based sensors, particularly within PMO frameworks, presents an opportunity to create highly sensitive and selective detectors for environmental monitoring, such as detecting metal ions in aqueous solutions. rsc.org

Organic and Inorganic Synthesis: The compound serves as a bridge between inorganic coordination chemistry and organic synthesis. researchgate.net Exploring its catalytic potential will require collaboration between synthetic chemists to design reactions and physical chemists to understand the reaction mechanisms and electronic structures. researchgate.net

The continued investigation into this samarium complex will not only deepen our fundamental knowledge of lanthanide chemistry but also pave the way for innovative technologies across diverse scientific and engineering disciplines.

Q & A

Q. What are the standard methodologies for synthesizing Samarium(III) acetylacetonate hydrate, and how can purity be ensured?

this compound is typically synthesized via solvothermal or hydrothermal methods using stoichiometric ratios of samarium salts (e.g., SmCl₃·6H₂O) and acetylacetone ligands. For example, in perovskite oxide nanocomposites, precise control of precursor ratios (e.g., Sm:Co:Fe = 0.3:0.6:0.4) and reaction time under controlled pH and temperature ensures crystallinity . Purification involves repeated washing with ethanol and vacuum drying. Purity (≥99.9%) is verified using inductively coupled plasma mass spectrometry (ICP-MS) and X-ray diffraction (XRD) to confirm phase homogeneity .

Q. Which analytical techniques are critical for characterizing its structural and thermal properties?

  • XRD : Confirms crystallinity and phase purity by matching diffraction patterns with reference data .
  • FTIR : Identifies acetylacetonate ligand coordination via peaks at ~1520 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O bending) .
  • TGA : Evaluates thermal stability; decomposition typically occurs above 200°C, with hydrate water loss observed below 150°C .
  • Elemental Analysis : Quantifies Sm³⁺ content via EDTA titration or ICP-MS .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Handle in a fume hood to avoid inhalation of fine powders .
  • Storage : Keep in airtight, moisture-resistant containers due to hygroscopicity .
  • Waste Disposal : Neutralize residues with dilute acetic acid before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How does this compound enhance catalytic performance in perovskite oxide nanocomposites?

In dye-sensitized solar cells (DSSCs), Sm³⁺ ions in Sr₀.₇Sm₀.₃Fe₀.₄Co₀.₆O₃ (SSFC) nanocomposites improve charge separation and reduce recombination at the photoanode interface. Optimal loading (e.g., 5 wt% Sm) increases photon-to-current efficiency by 22% compared to undoped counterparts. Synergistic effects are studied via electrochemical impedance spectroscopy (EIS) and UV-vis diffuse reflectance .

Q. How can researchers address discrepancies in reported thermal stability data?

Variations in decomposition temperatures (e.g., 200°C vs. 250°C) may arise from differences in hydration states or synthesis conditions. To resolve this:

  • Conduct variable-temperature XRD to track phase transitions.
  • Use Karl Fischer titration to quantify residual water content, which influences thermal behavior .

Q. What strategies optimize its use in oxygen reduction reactions (ORR) for solid oxide fuel cells (SOFCs)?

  • Doping : Co-doping with Ir³⁺ (e.g., Ce₀.₈Sm₀.₂Ir₀.₀₃Co₀.₉₇O₃) enhances ionic conductivity and oxygen vacancy formation.
  • Morphology Control : Sol-gel synthesis produces porous nanostructures, increasing active surface area (BET analysis shows ~45 m²/g).
  • Operando Studies : Raman spectroscopy under operating conditions reveals dynamic surface oxygen exchange mechanisms .

Q. How do hydration states impact its reactivity in coordination chemistry applications?

Hydration (e.g., xH₂O in Sm(acac)₃·xH₂O) affects Lewis acidity and ligand exchange kinetics. Anhydrous forms, prepared by heating at 120°C under vacuum, show faster reaction rates in epoxide ring-opening reactions. Hydration levels are quantified via TGA-DSC and correlated with catalytic turnover frequencies (TOF) .

Q. What advanced methods resolve contradictions in reported CAS numbers and molecular formulas?

Discrepancies (e.g., CAS 14589-42-5 vs. 17829-86-6) may stem from varying hydration states or supplier-specific classifications. Researchers should:

  • Cross-reference with spectral databases (e.g., SciFinder) using FTIR/NMR fingerprints.
  • Validate compositions via single-crystal XRD or high-resolution mass spectrometry (HRMS) .

Methodological Guidance for Data Interpretation

  • Contradiction Analysis : Use multivariate regression to isolate variables (e.g., precursor purity, reaction atmosphere) affecting reproducibility .
  • Synergistic Effects : Employ X-ray photoelectron spectroscopy (XPS) to probe electronic interactions between Sm³⁺ and support matrices (e.g., reduced graphene oxide) .
  • Reaction Optimization : Apply design of experiments (DoE) to identify critical parameters (e.g., temperature, ligand ratio) in coordination polymer synthesis .

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